5,5'-Dinitro-BAPTA-tetramethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

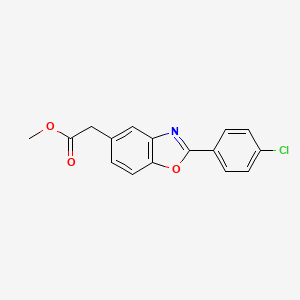

5,5’-Dinitro-BAPTA-tetramethyl Ester is a nitrated tetramethyl ester derivative of BAPTA . It is a highly selective calcium chelating reagent . This compound has been used in various scientific research applications due to its unique properties.

Molecular Structure Analysis

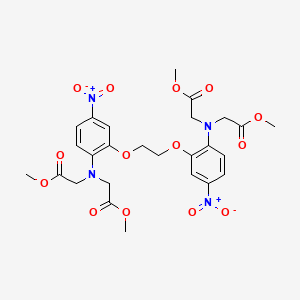

The molecular formula of 5,5’-Dinitro-BAPTA-tetramethyl Ester is C26H30N4O14 . The IUPAC name is methyl 2- [2- [2- [2- [bis (2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]-N- (2-methoxy-2-oxoethyl)-4-nitroanilino]acetate . The molecular weight is 622.5 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5’-Dinitro-BAPTA-tetramethyl Ester include a molecular weight of 622.5 g/mol . It has a complex structure with multiple functional groups, including nitro groups and ester groups .科学的研究の応用

Dissociation Constants of BAPTA-type Calcium Buffers : This study determined the calcium dissociation constants of several BAPTA-type buffers, including 5,5'-Dinitro-BAPTA, revealing their range and potential applications in controlling calcium levels in biological systems (Pethig et al., 1989).

Intracellular Free Calcium Concentration in Intact Hearts : Researchers used a derivative of BAPTA to measure intracellular free Ca2+ concentration in perfused hearts, providing insights into excitation-contraction coupling and cellular injury during ischemia and reperfusion (Marbán et al., 1987).

Influence on Human Erythrocyte under Hyperthermia : A study investigated the effects of Bapta Tetramethyl Ester on human erythrocytes exposed to high temperatures, suggesting its potential in understanding cellular responses to stress conditions (Luo, 1991).

Endothelial Production of Prostacyclin : BAPTA derivatives, including 5,5'-Dinitro-BAPTA, were found to influence prostacyclin production in endothelial cells, hinting at its role in arachidonate metabolism and cellular signaling processes (Boeynaems et al., 1993).

Neuroprotective Cell-Permeant Ca2+ Chelators : This research explored the mechanisms by which BAPTA-type chelators, including 5,5'-Dinitro-BAPTA, protect neurons against excitotoxic and ischemic injury, offering insights into their potential therapeutic applications in neuroprotection (Tymianski et al., 1994).

Determination of Intracellular Calcium in Vivo : Another study utilized a derivative of BAPTA to measure intracellular calcium concentrations in vivo, contributing to our understanding of calcium dynamics in physiological and pathological conditions (Song et al., 1995).

作用機序

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For example, it has been used to measure intracellular free Ca2+ concentration in perfused hearts, providing insights into excitation-contraction coupling and cellular injury during ischemia and reperfusion. It has also been used in the preparation of lipophilic calcium-sensitive fluorescent dyes for characterization of calcium translocation across the plasma membrane .

特性

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O14/c1-39-23(31)13-27(14-24(32)40-2)19-7-5-17(29(35)36)11-21(19)43-9-10-44-22-12-18(30(37)38)6-8-20(22)28(15-25(33)41-3)16-26(34)42-4/h5-8,11-12H,9-10,13-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTBXUYZCDEHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110488 |

Source

|

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-Dinitro-BAPTA-tetramethyl Ester | |

CAS RN |

125367-35-3 |

Source

|

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125367-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。